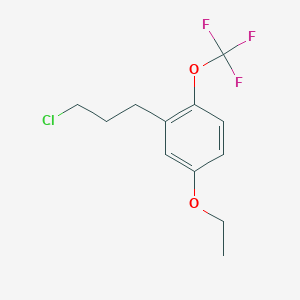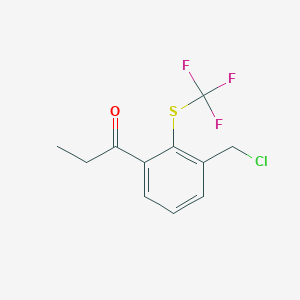
2-(Pyridin-3-yl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Pyridin-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its ability to form stable bonds with various organic groups, making it a valuable reagent in the field of synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Pyridin-3-yl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of (3-(Pyridin-3-yl)phenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions and high functional group tolerance. The process typically employs palladium catalysts and bases such as potassium acetate to facilitate the formation of the desired boronic acid .
化学反应分析
Types of Reactions: (3-(Pyridin-3-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic organic group, facilitated by a palladium catalyst . Other reactions include oxidation, where the boronic acid is converted to a phenol, and nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .
科学研究应用
(3-(Pyridin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in cross-coupling reactions to synthesize complex organic molecules . In biology, it has been employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms . In medicine, it is used in the synthesis of pharmaceuticals, particularly those that require the formation of carbon-carbon bonds . Industrially, it is used in the production of polymers and other advanced materials .
作用机制
The mechanism by which (3-(Pyridin-3-yl)phenyl)boronic acid exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, which then couples with an electrophilic organic group .
相似化合物的比较
Similar compounds to (3-(Pyridin-3-yl)phenyl)boronic acid include other arylboronic acids, such as phenylboronic acid and 4-pyridinylboronic acid . These compounds share similar reactivity and are also used in cross-coupling reactions. (3-(Pyridin-3-yl)phenyl)boronic acid is unique in its ability to form stable bonds with a wide range of organic groups, making it particularly versatile in synthetic applications .
属性
分子式 |
C11H10BNO2 |
|---|---|
分子量 |
199.02 g/mol |
IUPAC 名称 |
(2-pyridin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8,14-15H |
InChI 键 |
DOPGTLXLYYWOHC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2=CN=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)






![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)



![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)

